

# CBL0137: A Dual Modulator of p53 and NF-κB Signaling Pathways

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **CBL0137**

Cat. No.: **B606513**

[Get Quote](#)

An In-depth Technical Guide for Researchers and Drug Development Professionals

## Abstract

**CBL0137** is a novel small molecule belonging to the curaxin family of anti-cancer agents. It exerts its therapeutic effects through a unique dual mechanism of action: the activation of the tumor suppressor protein p53 and the simultaneous inhibition of the pro-inflammatory and pro-survival transcription factor, Nuclear Factor-kappa B (NF-κB). This is achieved primarily through its interaction with the Facilitates Chromatin Transcription (FACT) complex, a key regulator of chromatin remodeling. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning **CBL0137**'s activity, detailed experimental protocols for its study, and a summary of key quantitative data from preclinical and clinical investigations.

## Introduction

The p53 and NF-κB signaling pathways represent two critical and often interconnected hubs in cancer biology. The p53 pathway, frequently inactivated in human cancers, plays a pivotal role in tumor suppression by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress. Conversely, the NF-κB pathway is constitutively active in many malignancies, promoting cell survival, proliferation, inflammation, and chemoresistance. The simultaneous targeting of these two pathways presents a promising strategy for cancer therapy.

**CBL0137** is a second-generation curaxin that has demonstrated significant anti-tumor activity in a wide range of preclinical cancer models, including glioblastoma, pancreatic cancer,

melanoma, and hematological malignancies.[1][2][3][4] Currently, **CBL0137** is being evaluated in Phase I and II clinical trials for various solid and hematological cancers.[5][6][7][8] This document serves as a detailed resource for researchers and drug development professionals interested in the scientific foundation of **CBL0137**'s dual-action mechanism.

## Mechanism of Action: p53 Activation and NF-κB Inhibition

The primary molecular target of **CBL0137** is the Facilitates Chromatin Transcription (FACT) complex, a heterodimeric histone chaperone composed of the subunits Suppressor of Ty 16 (SPT16) and Structure-Specific Recognition Protein 1 (SSRP1).[4] FACT is essential for processes that require chromatin disruption, such as transcription, replication, and DNA repair, and is often overexpressed in cancer cells.[2][3]

**CBL0137** intercalates into DNA, which leads to the trapping of the FACT complex on chromatin.[4][9] This sequestration of FACT is the linchpin of **CBL0137**'s dual activity on p53 and NF-κB.

### p53 Activation

The trapping of the FACT complex by **CBL0137** initiates a signaling cascade that leads to the activation of p53. This process is dependent on Casein Kinase 2 (CK2). The sequestered FACT complex forms a ternary complex with CK2 (SPT16-SSRP1-CK2).[4][8] This complex then phosphorylates p53 at the serine 392 residue (Ser392).[4][10] Phosphorylation at this site is crucial for p53 stabilization and activation, preventing its degradation by MDM2 and enabling it to induce the expression of its target genes, which are involved in apoptosis and cell cycle arrest.[4]



[Click to download full resolution via product page](#)

### CBL0137-mediated p53 Activation Pathway.

## NF-κB Inhibition

The sequestration of the FACT complex by **CBL0137** also leads to the inhibition of the NF-κB signaling pathway. FACT is required for the transcription of many NF-κB target genes. By trapping FACT on chromatin, **CBL0137** effectively prevents its availability for the transcriptional machinery at the promoters of these genes.[4][8] This leads to a downregulation of NF-κB-dependent gene expression, which in turn reduces cell survival, proliferation, and inflammation.



[Click to download full resolution via product page](#)

### CBL0137-mediated NF-κB Inhibition Pathway.

## Quantitative Data Summary

The following tables summarize key quantitative data on the efficacy and activity of **CBL0137** from various studies.

### Table 1: In Vitro Efficacy of CBL0137 (IC50 Values)

| Cell Line     | Cancer Type                   | IC50 (µM)     | Duration of Treatment (hours) | Reference            |
|---------------|-------------------------------|---------------|-------------------------------|----------------------|
| KG-1          | Acute Myeloid Leukemia (AML)  | 0.47          | 72                            | <a href="#">[1]</a>  |
| THP-1         | Acute Myeloid Leukemia (AML)  | >1.0          | 72                            | <a href="#">[1]</a>  |
| NCI-H929      | Multiple Myeloma (MM)         | 0.41          | 72                            | <a href="#">[1]</a>  |
| WEHI-3        | Murine Acute Myeloid Leukemia | 0.46          | 72                            | <a href="#">[1]</a>  |
| A1207         | Glioblastoma (TMZ-resistant)  | 0.635         | 72                            | <a href="#">[2]</a>  |
| U87MG         | Glioblastoma (TMZ-responsive) | 2.045         | 72                            | <a href="#">[2]</a>  |
| DPM Cells     | Diffuse Pleural Mesothelioma  | 0.200 - 0.380 | 72                            | <a href="#">[10]</a> |
| NP1 (control) | Normal Pleural Cells          | 0.756         | 72                            | <a href="#">[10]</a> |

**Table 2: CBL0137 Activity on p53 and NF-κB Pathways**

| Assay                | Parameter        | EC50 (µM) | Cell-based/Biochemical | Reference            |
|----------------------|------------------|-----------|------------------------|----------------------|
| p53 Reporter Assay   | p53 Activation   | 0.37      | Cell-based             | <a href="#">[11]</a> |
| NF-κB Reporter Assay | NF-κB Inhibition | 0.47      | Cell-based             | <a href="#">[11]</a> |

**Table 3: Preclinical In Vivo Efficacy of CBL0137**

| Cancer Model                            | Treatment               | Outcome                                        | Reference                                |
|-----------------------------------------|-------------------------|------------------------------------------------|------------------------------------------|
| Pancreatic (PANC-1 Orthotopic)          | CBL0137 + Gemcitabine   | 78% tumor growth inhibition (p=0.0002)         | <a href="#">[3]</a> <a href="#">[12]</a> |
| Glioblastoma (A1207 & U87MG Orthotopic) | CBL0137 (70 mg/kg i.v.) | Increased apoptosis & suppressed proliferation | <a href="#">[2]</a>                      |

**Table 4: Phase I Clinical Trial (NCT01905228) Results for Intravenous CBL0137**

| Parameter                       | Value                                                                       | Notes                                           | Reference                                                    |
|---------------------------------|-----------------------------------------------------------------------------|-------------------------------------------------|--------------------------------------------------------------|
| Maximum Tolerated Dose (MTD)    | 540 mg/m <sup>2</sup>                                                       | Dose-limiting toxicities were myelosuppressive. | <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[13]</a> |
| Recommended Phase 2 Dose (RP2D) | 540 mg/m <sup>2</sup>                                                       |                                                 | <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[13]</a> |
| T <sub>max</sub> (Day 1)        | 5.1 hours (range: 1-10)                                                     |                                                 | <a href="#">[8]</a>                                          |
| Half-life (t <sub>1/2</sub> )   | 24.7 hours (range: 10.3-40.7)                                               | No dose dependence observed.                    | <a href="#">[13]</a>                                         |
| Clinical Benefit                | Stable disease in 18 of 48 evaluable patients. Tumor regressions up to 22%. | Cancers included liver, prostate, and uterine.  | <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[13]</a> |

**Experimental Protocols**

This section provides detailed methodologies for key experiments used to characterize the activity of **CBL0137**.

# Chromatin Immunoprecipitation (ChIP) for FACT Complex Trapping

This protocol is designed to assess the sequestration of the FACT subunits (SSRP1 and SPT16) on chromatin following **CBL0137** treatment.

[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. bosterbio.com [bosterbio.com]
- 2. Anticancer drug candidate CBL0137, which inhibits histone chaperone FACT, is efficacious in preclinical orthotopic models of temozolomide-responsive and -resistant glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Curaxin CBL0137 Exerts Anticancer Activity via Diverse Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Curaxin CBL0137 Exerts Anticancer Activity via Diverse Mechanisms [frontiersin.org]
- 5. A Phase 1 Trial of CBL0137 in Patients With Metastatic or Unresectable Advanced Solid Neoplasm [clin.larvol.com]
- 6. researchgate.net [researchgate.net]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Results of a completed first-in-human phase Ib dose-escalation study of oral CBL0137 in patients with advanced solid tumors. - ASCO [asco.org]
- 9. The small molecule drug CBL0137 increases the level of DNA damage and the efficacy of radiotherapy for glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cleveland BioLabs, Roswell Park Publish Studies on Curaxin CBL0137 in Preclinical Models of Pancreatic Cancer | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]
- 11. Complex mutual regulation of facilitates chromatin transcription (FACT) subunits on both mRNA and protein levels in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Curaxin CBL0137 eradicates drug resistant cancer stem cells and potentiates efficacy of gemcitabine in preclinical models of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [CBL0137: A Dual Modulator of p53 and NF-κB Signaling Pathways]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b606513#cbl0137-s-role-in-p53-activation-and-nf-b-inhibition>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)